Methyl {[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetate
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Overview
Description
METHYL 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a triazine ring substituted with morpholine groups and a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE typically involves the reaction of cyanuric chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl thioglycolate to yield the final product . The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the sulfanyl form.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives.
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
METHYL 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a monoamine oxidase inhibitor, which could have implications in the treatment of neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of METHYL 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of monoamine neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimorpholino-1,3,5-triazine: A closely related compound with similar structural features but lacking the sulfanyl acetate moiety.
4,6-Dipiperidino-1,3,5-triazine: Another triazine derivative with piperidine groups instead of morpholine.
Uniqueness
METHYL 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE is unique due to the presence of both morpholine and sulfanyl acetate groups. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H21N5O4S |
---|---|
Molecular Weight |
355.42 g/mol |
IUPAC Name |
methyl 2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H21N5O4S/c1-21-11(20)10-24-14-16-12(18-2-6-22-7-3-18)15-13(17-14)19-4-8-23-9-5-19/h2-10H2,1H3 |
InChI Key |
GNYOGAFGIVYDEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
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